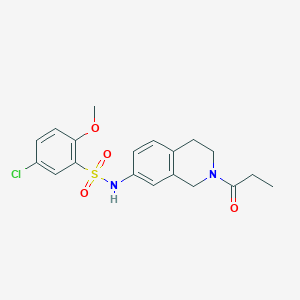
5-chloro-2-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule that includes functional groups such as chloro, methoxy, propionyl, tetrahydroisoquinoline, and benzenesulfonamide. These groups suggest that the compound could have interesting chemical properties and potential uses in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains a benzenesulfonamide core, with various substituents attached. The 5-chloro-2-methoxy group suggests a benzene ring substituted with chlorine and methoxy groups. The N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl) group suggests an isoquinoline structure attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the benzenesulfonamide group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like sulfonamide) could increase its solubility in polar solvents .Applications De Recherche Scientifique
Cognitive Enhancing Properties
Research on compounds structurally related to 5-chloro-2-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, such as SB-399885, highlights their potential in enhancing cognitive abilities. SB-399885, a potent 5-HT6 receptor antagonist, has been demonstrated to reverse scopolamine-induced deficits in rat novel object recognition paradigms and age-dependent deficits in water maze spatial learning in aged rats. This suggests the compound's potential utility in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, through enhancements of cholinergic function (Hirst et al., 2006).
Antimicrobial and Antifungal Activity
Several studies have synthesized novel compounds incorporating the benzenesulfonamide moiety, revealing their significant antimicrobial and antifungal activities. For instance, new azetidin-2-ones derivatives have been developed showing potent activity against Aspergillus niger & Aspergillus flavus, indicating a promising avenue for developing new antimicrobial agents (Gupta & Halve, 2015).
Anticancer Properties
Research into tetrahydroisoquinoline derivatives, such as those containing the benzenesulfonamide moiety, has identified their potential as anticancer agents. These compounds, including some synthesized through the aza Diels-Alder reaction, have been evaluated for their in vitro antitumor activity, demonstrating promising results against various cancer cell lines. This highlights the potential of such compounds in developing new therapeutic agents for cancer treatment (Redda et al., 2010).
Pro-drug Systems for Targeted Therapy
The investigation into bioreductively activated pro-drug systems using nitrofuranylmethyl derivatives suggests a novel approach for the selective release of therapeutic drugs in hypoxic solid tumors. This strategy involves biomimetic reduction of these derivatives, triggering the release of the parent drugs, thereby offering a targeted method for cancer treatment (Berry et al., 1997).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-3-19(23)22-9-8-13-4-6-16(10-14(13)12-22)21-27(24,25)18-11-15(20)5-7-17(18)26-2/h4-7,10-11,21H,3,8-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYOZVJPKSFYSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2384789.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)
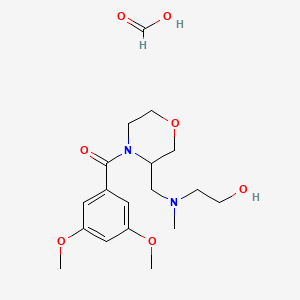
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)
![3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2384795.png)
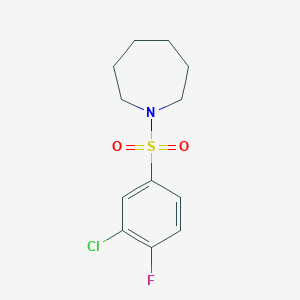
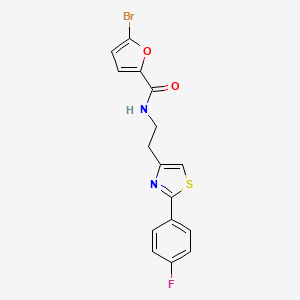
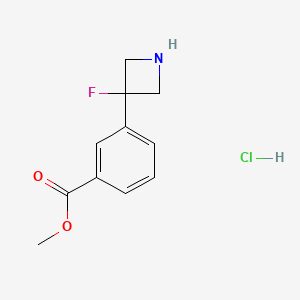
![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)
![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)
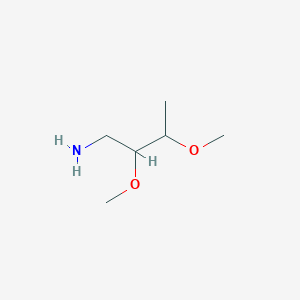
![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)
![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)